N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide

描述

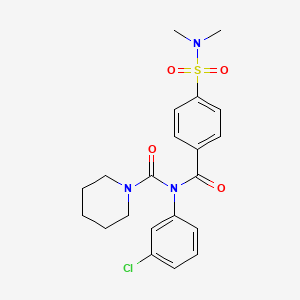

N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine-1-carboxamide backbone with dual substitutions:

- A 4-(N,N-dimethylsulfamoyl)benzoyl moiety on the second nitrogen, introducing sulfonamide functionality known to enhance solubility and target binding affinity in medicinal chemistry .

Its design aligns with trends in drug discovery, where piperidine carboxamides are leveraged for conformational flexibility and metabolic stability .

属性

IUPAC Name |

N-(3-chlorophenyl)-N-[4-(dimethylsulfamoyl)benzoyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4S/c1-23(2)30(28,29)19-11-9-16(10-12-19)20(26)25(18-8-6-7-17(22)15-18)21(27)24-13-4-3-5-14-24/h6-12,15H,3-5,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFRWRVSBNZSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chlorophenyl)-N-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidine-1-carboxamide, a synthetic compound with the molecular formula and a molecular weight of 450.0 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenyl group and a dimethylsulfamoyl benzoyl moiety. The structural representation is as follows:

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Specifically, it has been studied for its potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which plays a significant role in neurotransmission.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound exhibits inhibitory activity against AChE. This is particularly relevant for conditions like myasthenia gravis, where enhanced cholinergic transmission is beneficial .

- Magnesium-Dependent Enzymes : The compound has also been investigated for its effects on magnesium-dependent enzymes, showing potential in modulating enzyme activity through reversible inhibition mechanisms .

Anticancer Activity

The compound's structural characteristics suggest it may possess anticancer properties. In vitro studies have shown that related benzoylpiperidine derivatives can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells, with IC50 values indicating potent activity .

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on benzoylpiperidine derivatives demonstrated significant inhibition of cell growth across multiple cancer types. The most potent derivative showed an IC50 value as low as 7.9 µM against human breast cancer cells . This suggests that modifications to the piperidine structure can enhance biological activity.

Study 2: Cholinesterase Activity

In another investigation focusing on AChE inhibitors, the compound was compared with known inhibitors like neostigmine. Results indicated that while it exhibited some inhibitory effects, further optimization of the chemical structure may be required to enhance efficacy .

Data Table: Biological Activities Overview

相似化合物的比较

Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives

Functional and Pharmacological Insights

Role of Sulfamoyl and Chlorophenyl Substituents

- The 4-(N,N-dimethylsulfamoyl)benzoyl group is a recurring motif in compounds with enhanced solubility and receptor-binding properties.

- The 3-chlorophenyl moiety is shared with NF1442, a Ca²⁺-ATPase inhibitor with sub-micromolar potency (IC₅₀ = 1.3 µM).

Piperidine Carboxamide Derivatives in Drug Discovery

- PF3845 () and related compounds demonstrate the versatility of piperidine carboxamides in GPCR modulation, though their substituents (e.g., trifluoromethyl pyridyl) differ significantly from the target compound.

- Compound 8 () incorporates a carbothioamide variant of the piperidine core, emphasizing the importance of sulfur-containing groups in neuronal targeting .

Critical Analysis of Evidence Gaps

- Biological Data Deficiency : While structural analogs like NF1442 and PF3845 have well-documented targets (e.g., Ca²⁺-ATPase, GPCRs), the biological activity of this compound remains uncharacterized in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。